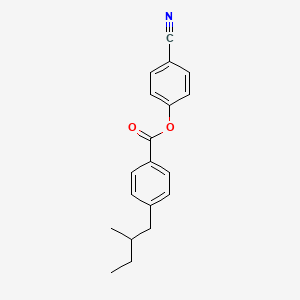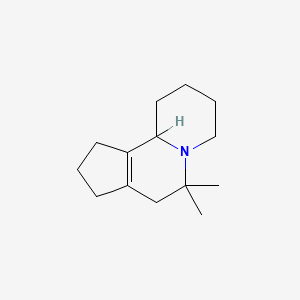
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine is a complex organic compound with a unique structure. This compound is characterized by its polycyclic framework, which includes a cyclopentaquinolizine core. The presence of multiple hydrogen atoms and two methyl groups adds to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine can be compared with other similar compounds, such as:
Sclareoloxide: A compound with a similar polycyclic structure but different functional groups.
8,13-Epoxy-15,16-dinorlab-12-ene: Another polycyclic compound with distinct chemical properties.
Propriétés
Numéro CAS |
73825-74-8 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
6,6-dimethyl-2,3,4,7,8,9,10,10b-octahydro-1H-cyclopenta[a]quinolizine |
InChI |
InChI=1S/C14H23N/c1-14(2)10-11-6-5-7-12(11)13-8-3-4-9-15(13)14/h13H,3-10H2,1-2H3 |
Clé InChI |
RUUHAKSMTKFQAK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CCC2)C3N1CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


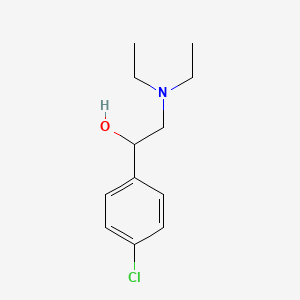
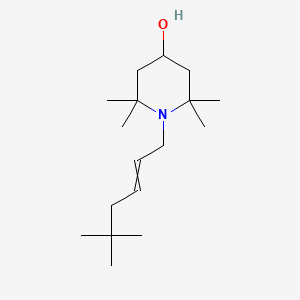
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
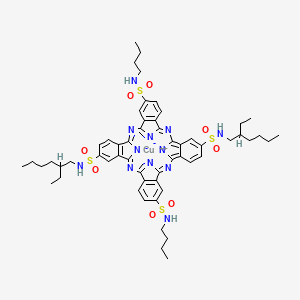
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
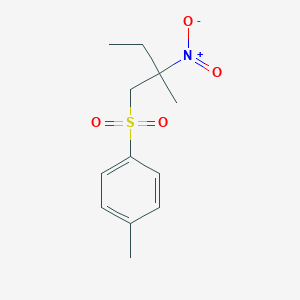


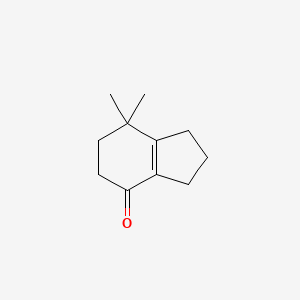
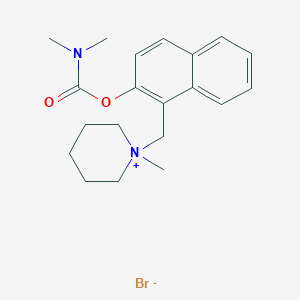
![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)

